
Beta-Amyloid (26-40)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Amyloid (26-40) is a useful research compound. Molecular weight is 1414.7. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (26-40) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (26-40) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Role in Alzheimer's Disease Mechanisms
Pathophysiological Insights
Beta-Amyloid peptides, including Aβ(26-40), are crucial in understanding the pathogenesis of Alzheimer's disease. Research indicates that Aβ accumulation leads to neurodegeneration and cognitive decline. Specifically, Aβ(26-40) has been implicated in the formation of oligomers that are toxic to neurons, contributing to synaptic dysfunction and neuroinflammation .
Transgenic Mouse Models
Studies utilizing transgenic mouse models have shown that different forms of Aβ, including Aβ(26-40), influence amyloid plaque formation and neurofibrillary tangles. These models are essential for elucidating the relationship between various Aβ species and their neurotoxic effects .
Biomarker Development
Plasma Biomarkers
Recent studies have highlighted the potential of plasma levels of Aβ(26-40) as biomarkers for Alzheimer's disease. The ratio of Aβ42/Aβ40 in plasma has been shown to correlate with amyloid burden in the brain, providing a non-invasive method for early diagnosis . The ability to measure these ratios could enhance screening processes for individuals at risk of developing AD.
Cognitive Reserve Studies
Research also indicates that lower levels of Aβ peptides in plasma are associated with cognitive decline. Longitudinal studies have demonstrated that individuals with lower Aβ42/Aβ40 ratios experience faster cognitive deterioration, emphasizing the importance of these biomarkers in predicting disease progression .
Therapeutic Applications
Targeting Amyloid Pathways
Aβ(26-40) is being explored as a target for therapeutic interventions aimed at reducing amyloid plaque formation. Recent advancements in anti-Aβ therapies have shown promise, although challenges remain due to the complexity of amyloid pathology and the mixed results from clinical trials .
Neuroprotective Properties
Interestingly, some studies suggest that lower concentrations of Aβ peptides may exhibit neuroprotective effects under certain conditions. For example, Aβ can promote neurogenesis and synaptic plasticity at nanomolar concentrations, indicating a dual role where it can be both protective and harmful depending on its aggregation state .
Case Studies and Clinical Trials
Chemical Reactions Analysis
General Information
Amyloid-beta (Aβ) denotes peptides of 36–43 amino acids and is the main component of amyloid plaques, which are found in the brains of people with Alzheimer's disease . Amyloid beta peptide (Aβ) is produced through the proteolytic processing of a transmembrane protein, amyloid precursor protein (APP), by β- and γ-secretases . Aβ42 and Aβ40 are the main components of senile plaques in the brains of those with Alzheimer's disease and are regarded as an initiating factor for the pathogenesis of Alzheimer's disease .
Amyloid-beta (26-40) Formation and Characteristics
Amyloid formation is a nucleation-dependent phenomenon and the length of the C-terminus is a critical determinant of the rate of amyloid formation . Amyloid formation by the kinetically soluble peptides can be nucleated or seeded by peptides that include the critical C-terminal residues .
Amyloid-beta (26-40) in Alzheimer's Disease
Aβ 42 and Aβ 40 are main components of senior plaques within the brain of AD and are regarded to as an initiating factor for the pathogenesis of AD . There is more Aβ 40 in AD brain than Aβ 42, but Aβ 42 is more toxic than Aβ 40 .
Factors affecting Amyloid-beta (26-40) aggregation
-
Metal Ions Metal ions have been identified as key factors modulating the aggregation of amyloid-β peptide (Aβ) implicated in Alzheimer's disease (AD) . Substoichiometric amounts of Zinc effectively retarded the generation of amyloid fibrils .
-
APOE Higher vascular risk score indirectly predicted lower plasma aβ 42/40 through cerebral amyloid burden only in APOEɛ4 carriers .
Chemical Reactions of Aβ with Small Molecules
Small molecules can undergo oxidative transformation to yield products capable of forming covalent adducts with both metal-free Aβ and metal–Aβ .
Structural Studies of Amyloid-β
Proteins and peptides | Structure | Characteristic | PDB code |
---|---|---|---|
Aβ1-28 | Monomer; NMR | In membrane-like media, the peptide folds to form a predominately alpha-helical structure with a bend centered at residue 12. | 1AMC 1AMB |
Aβ1-40 with Met(O) | Monomer; NMR | Forms C-terminal alpha-helix; two acidic amino acids promote a helix-coil conformational transition. | 1BA4 1BA6 |
Aβ10-35 | Monomer; NMR spectroscopy | Aβ collapsed into a compact series of loops, strands, and turns, and the absence of alpha-helical or beta-sheet structure in water. | 1HZ3 |
Aβ1-42 | Monomer; NMR | Two helical regions encompassing residues 8-25 and 28-38, connected by a regular type I beta-turn. | 1IYT |
Two mutants (K16E, K16F) of Aβ1-28 | Monomer; NMR spectroscopy | The two mutations may stabilize the helix and also influence aggregation and fibril formation. | 1BJB 1BJC |
Rat Aβ1-28 and its interaction with zinc | Monomer; NMR spectroscopy | A helical region from Glu16 to Val24 exists; Arg13, His6, His14 residues provide Zn 2+-binding sites; Zn 2+-binding is more stable. | 1NMJ |
Aβ25-35 | Monomer; CD and NMR | Aβ (25-35) is highly toxic and forms fibrillar aggregates. | 1QWP 1QXC 1QYT |
Aβ1-42 | Monomer; CD and Solution NMR | Alpha helix embedded in membrane, beta-sheet structures of amyloid fibrils | 1Z0Q |
Aβ16-21 | X-Ray | Fiber-forming segments of Aβ. Self-complementing pairs of β-sheets termed steric zippers. | 2Y29 |
Aβ35-42 | Polymorphic oligomers, protofibers, and fibers; Homo tetramer-A4 | β-sheets termed steric zippers. | 2Y3L |
Aβ1-40 | Rat homo dimer-A2; Solution NMR | Zinc-binding domain formed by residues 1-16 of Aβ. | 2LI9 |
Aβ1-40 | Monomer; Solution NMR | 3 10-helix from H13 to D23, and the N- and C-termini collapse against the helix. | 2LFM |
Aβ17-36 | Homo 16-mer-A16; X-Ray | Crystallizes to form trimers that further assemble into oligomers; Trimers consist of three β-hairpins; Two trimers form hexamer; four trimers form dodecamer, and 5 dodecamers form an annular pore. | 5HOW |
Aβ1-40 in complex with affibody protein Z (Aβ3) | Homo trimer-A3; Solution NMR | Z(Aβ3), nanomolar affinity, Bound Aβ(1-40) features beta-hairpin comprising residues 17-36 | 2OTK |
Aβ1-40 in complex with Fab-bound human Insulin Degrading Enzyme (IDE) | Hetero trimer-ABC; X-Ray | 4M1C | |
Aβ1-40 complex with an engineered lipocalin (Anticalin H1GA) | X-Ray | 4MVI 4MVK 4MVL | |
Aβ1-42 fibrils | Homo pentamer-A5; Solution NMR | Residues 18-42 form intermolecular parallel beta-strand-turn-beta-strand motif | 2BEG |
Aβ37-42 fibrils | Homo tetramer-A4; X-Ray | A pair of beta-sheets, with the facing side chains of the two sheets interdigitated in a dry 'steric zipper' | 2ONV |
Aβ fibrils | Fibrils; solid-state NMR | The fibril backbone arrangement, stacking registry, and “steric zipper” core interactions | 2MPZ |
Properties
Molecular Weight |
1414.7 |
---|---|
sequence |
SNKGAIIGLMVGGVV |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.